molecular formula C16H20ClN3S B1227568 2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine

2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine

Cat. No. B1227568
M. Wt: 321.9 g/mol
InChI Key: WCIBEZJZJGVGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine is a member of indoles.

Scientific Research Applications

Molluscicidal Properties

One of the early studies on compounds related to 2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine shows that derivatives of thiazolo[5,4-d]pyrimidines, a closely related class, exhibit molluscicidal properties. This suggests potential applications in controlling snail populations that are intermediate hosts in diseases like schistosomiasis (El-bayouki & Basyouni, 1988).

Antidepressant Properties

Research has explored the antidepressant profile of compounds similar to 2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine. For example, indole-containing derivatives of 1,3,4-thiadiazole and 1,2, 4-triazole have shown potential antidepressant activities in mice, suggesting a role in neuropsychiatric research (Varvaresou et al., 1998).

Anticancer Agents

A significant area of research is the exploration of thiazole and 1,3,4-thiadiazole derivatives as anticancer agents. Compounds with structures similar to 2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine have been synthesized and evaluated, showing promising results against specific cancer cell lines, such as hepatocellular carcinoma (Gomha et al., 2017).

Cannabinoid Receptor Activity

Studies have also identified thiazolylindoles with potential cannabinoid receptor activity. Although not directly related to 2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine, these findings open avenues for research into cannabinoid-related pharmacology and neuroscience (Westphal et al., 2015).

properties

Product Name

2-(7-chloro-2-methyl-4-thiazolo[5,4-b]indolyl)-N,N-diethylethanamine

Molecular Formula

C16H20ClN3S

Molecular Weight

321.9 g/mol

IUPAC Name

2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)-N,N-diethylethanamine

InChI

InChI=1S/C16H20ClN3S/c1-4-19(5-2)8-9-20-14-7-6-12(17)10-13(14)15-16(20)21-11(3)18-15/h6-7,10H,4-5,8-9H2,1-3H3

InChI Key

WCIBEZJZJGVGON-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)Cl)C3=C1SC(=N3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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